2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of chlorophenyl and phenyl groups, linked through a sulfanyl and ethanone moiety, with an oxime functional group attached to a chlorobenzyl group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorothiophenol with acetophenone to form 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative. The final step involves the reaction of the oxime with 4-chlorobenzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl and phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone: Lacks the oxime and chlorobenzyl groups.
1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime: Lacks the sulfanyl and chlorophenyl groups.
4-chlorophenyl sulfanyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is unique due to the presence of both sulfanyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NOS/c22-18-8-6-16(7-9-18)14-25-24-21(17-4-2-1-3-5-17)15-26-20-12-10-19(23)11-13-20/h1-13H,14-15H2/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGULLDJSLPKKR-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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